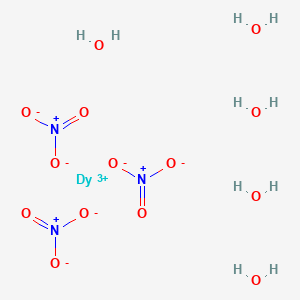![molecular formula C9H17Br3N2 B1148453 1,8-Diazabiciclo[5.4.0]-7-undeceno Tribromuro de Hidrógeno CAS No. 138666-59-8](/img/structure/B1148453.png)
1,8-Diazabiciclo[5.4.0]-7-undeceno Tribromuro de Hidrógeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide has a wide range of applications in scientific research:
Métodos De Preparación
The synthesis of 1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide typically involves the reaction of 1,8-Diazabicyclo[5.4.0]-7-undecene with hydrogen bromide in the presence of a solvent . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to handle the corrosive nature of hydrogen bromide .
Análisis De Reacciones Químicas
1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide involves its strong basic properties, which allow it to deprotonate various substrates, facilitating a wide range of chemical reactions . It can also act as a nucleophile, participating in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide is unique due to its strong basicity and ability to act as both a base and a nucleophile . Similar compounds include:
1,5-Diazabicyclo[4.3.0]-5-nonene: Another strong base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]-octane: Known for its use as a catalyst in various organic reactions.
1,8-Diazabicyclo[5.4.0]-7-undecene: The parent compound without the hydrogen tribromide component.
These compounds share similar properties but differ in their specific applications and reactivity .
Propiedades
IUPAC Name |
molecular bromine;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.Br2.BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2;/h1-8H2;;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHFOGNKQZFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.Br.BrBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138666-59-8 |
Source


|
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene, CPD with hydrogen tribromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-methyl-, (1S,2S,3R,4R)- (9CI)](/img/new.no-structure.jpg)
![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)


